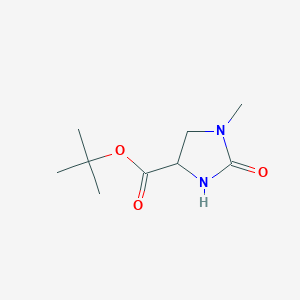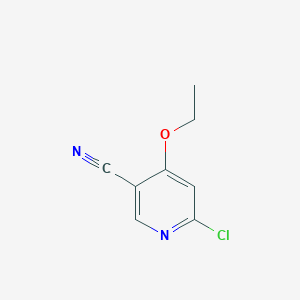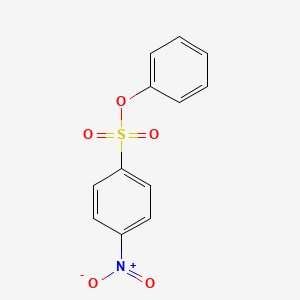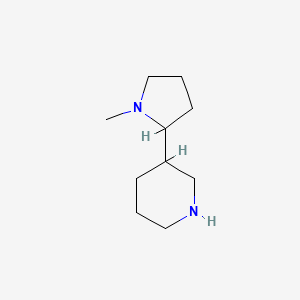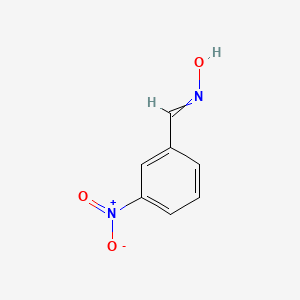
3-Nitrobenzaldoxime
Descripción general
Descripción
3-Nitrobenzaldoxime: is an organic compound with the molecular formula C7H6N2O3 . It is a derivative of benzaldehyde, where the aldehyde group is replaced by an oxime group, and a nitro group is attached to the meta position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Nitrobenzaldoxime can be synthesized through the reaction of m-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in methanol at room temperature, yielding the oxime in good yields .
Industrial Production Methods: Industrial production of m-nitrobenzaldoxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient mixing and temperature control systems is essential to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: 3-Nitrobenzaldoxime can undergo catalytic reduction to form aminobenzylamines.
Substitution: The nitro group in m-nitrobenzaldoxime can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Catalysts like boric acid, phosphoric acid, and organic solvents such as alcohols and glycols.
Substitution: Alkyl halides, inorganic cyanides, and other nucleophiles.
Major Products:
Reduction: Aminobenzylamines.
Substitution: Various substituted benzaldoximes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitrobenzaldoxime has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of m-nitrobenzaldoxime involves its interaction with specific molecular targets. In biological systems, it can act as a fluorescent dye by binding to cellular components and emitting fluorescence upon excitation . In medicinal applications, its derivatives may exert anticancer effects by interfering with cellular pathways involved in cancer cell proliferation .
Comparación Con Compuestos Similares
p-Nitrobenzaldoxime: Similar structure but with the nitro group in the para position.
o-Nitrobenzaldoxime: Similar structure but with the nitro group in the ortho position.
Benzaldoxime: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Nitrobenzaldoxime is unique due to the presence of the nitro group in the meta position, which influences its chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C7H6N2O3 |
|---|---|
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
N-[(3-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H |
Clave InChI |
GQMMRLBWXCGBEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8812913.png)
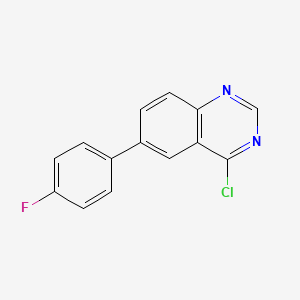
![Tris[2-phenylpyridinato-C2,N]iridium(III)](/img/structure/B8812923.png)
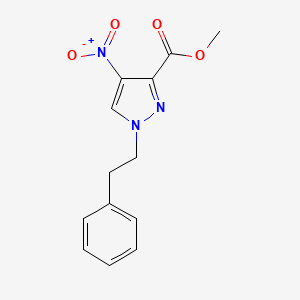

![2-[3-Cyano-4-(4-fluorophenyl)-5,5-dimethyl-5H-furan-2-ylidene]malononitrile](/img/structure/B8812937.png)
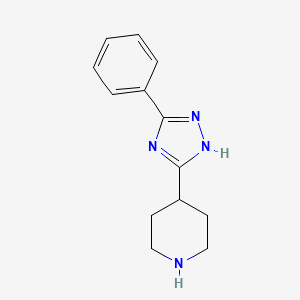
![2-(6,7-Dichloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B8812945.png)
